2,5-Dioxopyrrolidin-1-YL chloroformate 2,5-Dioxopyrrolidin-1-YL chloroformate
Brand Name: Vulcanchem
CAS No.: 15149-73-2
VCID: VC20940106
InChI: InChI=1S/C5H4ClNO4/c6-5(10)11-7-3(8)1-2-4(7)9/h1-2H2
SMILES: C1CC(=O)N(C1=O)OC(=O)Cl
Molecular Formula: C5H4ClNO4
Molecular Weight: 177.54 g/mol

2,5-Dioxopyrrolidin-1-YL chloroformate

CAS No.: 15149-73-2

Cat. No.: VC20940106

Molecular Formula: C5H4ClNO4

Molecular Weight: 177.54 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dioxopyrrolidin-1-YL chloroformate - 15149-73-2

Specification

CAS No. 15149-73-2
Molecular Formula C5H4ClNO4
Molecular Weight 177.54 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) carbonochloridate
Standard InChI InChI=1S/C5H4ClNO4/c6-5(10)11-7-3(8)1-2-4(7)9/h1-2H2
Standard InChI Key NVKZKCWZPSNZFD-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)Cl
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)Cl

Introduction

Chemical Properties and Structure

2,5-Dioxopyrrolidin-1-yl chloroformate is an organic compound characterized by a pyrrolidine ring with two carbonyl groups at positions 2 and 5, and a chloroformate group attached to the nitrogen atom. Its structure represents an important reactive intermediate in organic synthesis pathways.

Physical and Chemical Identifiers

The compound has well-defined chemical parameters that facilitate its identification and characterization in laboratory settings. These parameters are outlined in Table 1.

ParameterValue
CAS No.15149-73-2
Molecular FormulaC5H4ClNO4
Molecular Weight177.54 g/mol
IUPAC Name(2,5-dioxopyrrolidin-1-yl) carbonochloridate
Standard InChIInChI=1S/C5H4ClNO4/c6-5(10)11-7-3(8)1-2-4(7)9/h1-2H2
Standard InChIKeyNVKZKCWZPSNZFD-UHFFFAOYSA-N
SMILESC1CC(=O)N(C1=O)OC(=O)Cl
Canonical SMILESC1CC(=O)N(C1=O)OC(=O)Cl
PubChem Compound ID10419734
This compound features a reactive chloroformate group which makes it valuable for various synthetic applications, particularly in the derivatization of alcohols, amines, and other nucleophilic functional groups. The presence of the chloroformate moiety confers electrophilic properties that are exploited in numerous chemical reactions.

Structural Relationship to Pyrrolidine Derivatives

As a member of the broader pyrrolidine derivative family, 2,5-dioxopyrrolidin-1-yl chloroformate shares structural similarities with compounds that have demonstrated significant biological activities. The 2,5-dioxopyrrolidine (succinimide) core is particularly notable in medicinal chemistry for its contribution to various pharmacological effects observed in related compounds.

Applications in Research and Synthesis

2,5-Dioxopyrrolidin-1-yl chloroformate has important applications in synthetic organic chemistry and biochemical research, primarily due to its reactive chloroformate group.

As an Activating Agent

The compound functions effectively as an activating agent in various chemical reactions. Its primary utility stems from its ability to activate carboxylic acids for subsequent coupling reactions. When reacted with carboxylic acids, it forms reactive N-hydroxysuccinimide (NHS) esters, which are excellent acylating agents with enhanced reactivity compared to the parent carboxylic acids.

Peptide Synthesis Applications

In the field of peptide chemistry, 2,5-dioxopyrrolidin-1-yl chloroformate can facilitate the formation of activated esters that participate in peptide bond formation. This application is particularly valuable in the synthesis of complex peptides where efficient coupling reactions are essential . The resulting NHS esters exhibit favorable stability characteristics while maintaining sufficient reactivity for peptide coupling.

Bioconjugation Chemistry

The compound has potential applications in bioconjugation chemistry, where it can be used to modify biomolecules such as proteins, antibodies, and oligonucleotides. The activation of carboxylic acid groups using this compound enables their conjugation to other biomolecules through stable amide bonds, which is crucial for developing biological probes, drug delivery systems, and diagnostic tools.

Structural Comparisons with Therapeutic Analogs

Recent research has explored various structural analogs of pyrrolidine-containing compounds for their therapeutic potential, providing context for potential applications of 2,5-dioxopyrrolidin-1-yl chloroformate derivatives.

Comparison with (R)-AS-1

(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] represents an important structural analog that shares the 2,5-dioxopyrrolidine core with our compound of interest. This analog has demonstrated promising antiseizure activity in multiple animal models and possesses favorable drug-like properties .
Table 2 presents comparative data on the efficacy of (R)-AS-1 in various seizure models compared to established anticonvulsant medications.

CompoundED₅₀ (MES) (mg/kg)ED₅₀ (6 Hz 32 mA) (mg/kg)ED₅₀ (scPTZ) (mg/kg)TD₅₀ (rotarod) (mg/kg)Protective Index
(R)-AS-166.315.636.3>500>7.5 (MES)
Ethosuximiden.a.>200140.4318.02.3 (scPTZ)
Levetiracetam>50015.7n.a.>500>31.8 (6 Hz)
Valproic Acid252.7130.6239.4430.71.7 (MES)
The efficacy data demonstrates that (R)-AS-1, with its 2,5-dioxopyrrolidine structure, exhibits superior activity in the 6 Hz 32 mA seizure model compared to ethosuximide and valproic acid, while showing comparable activity to levetiracetam. This suggests that compounds containing the 2,5-dioxopyrrolidine moiety may have particular value in addressing certain types of seizures .

Mechanism of Action Studies

Research on compounds sharing the 2,5-dioxopyrrolidine scaffold has revealed potential mechanisms of action that might be relevant to derivatives of 2,5-dioxopyrrolidin-1-yl chloroformate. For example, (R)-AS-1 has been investigated for its interaction with excitatory amino acid transporter 2 (EAAT2), where molecular docking studies identified potential binding interactions with specific amino acid residues including G82, D83, M86, K90, and I93 on TM2, as well as other residues across multiple transmembrane domains .
These molecular interactions include cation-π interactions between K299/R476 and the benzene ring of the compounds, hydrophobic interactions with M83, I93, L295, I442, and P443, and hydrogen bonds between the pyrrolidine-2,5-dione ring and K90 and D238 . Similar interactions might be possible with appropriately functionalized derivatives of 2,5-dioxopyrrolidin-1-yl chloroformate.

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